molecular formula C13H19N3Na3O13P3 B1602297 Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate CAS No. 75221-88-4

Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate

Cat. No.: B1602297
CAS No.: 75221-88-4
M. Wt: 587.19 g/mol
InChI Key: MFRKSTHYXMPZPJ-ZPVWDQBGSA-K
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Description

This compound is a trisodium salt of a modified nucleoside analog featuring a pyrimidine core (2,4-dioxo) substituted with an (E)-3-aminoprop-1-enyl group at position 4. The ribose-like oxolane (tetrahydrofuran) sugar adopts the 2R,3S,4R,5R stereochemistry, critical for mimicking natural nucleosides.

Its design suggests applications in antiviral or anticancer therapies, leveraging structural mimicry to interfere with nucleic acid synthesis. The (E)-3-aminoprop-1-enyl side chain may confer unique binding properties, while the sodium counterions improve solubility for pharmacological use.

Properties

CAS No.

75221-88-4

Molecular Formula

C13H19N3Na3O13P3

Molecular Weight

587.19 g/mol

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate

InChI

InChI=1S/C13H22N3O13P3.3Na/c14-3-1-2-7-4-16(13(20)15-10(7)19)11-8(17)9(18)12(28-11)29-32(26,27)6-30(21,22)5-31(23,24)25;;;/h1-2,4,8-9,11-12,17-18H,3,5-6,14H2,(H,21,22)(H,26,27)(H,15,19,20)(H2,23,24,25);;;/q;3*+1/p-3/b2-1+;;;/t8-,9+,11-,12-;;;/m1.../s1

InChI Key

MFRKSTHYXMPZPJ-ZPVWDQBGSA-K

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)OP(=O)(CP(=O)(CP(=O)(O)[O-])[O-])[O-])O)O)C=CCN.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)OP(=O)(CP(=O)(CP(=O)(O)[O-])[O-])[O-])O)O)/C=C/CN.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)OP(=O)(CP(=O)(CP(=O)(O)[O-])[O-])[O-])O)O)C=CCN.[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

The compound trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate is a complex organophosphorus compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of various organophosphorus precursors. For instance, the use of phosphonium zwitterions in the presence of nucleophiles such as amines or alcohols is a common method for creating complex structures with significant biological activity. The specific synthetic route for this compound has not been extensively documented in current literature but parallels can be drawn from similar organophosphorus compounds that exhibit notable biological effects.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that organophosphorus compounds can exhibit antiviral properties. For example, derivatives with similar structures have shown efficacy against HIV and other viruses by inhibiting viral replication through various mechanisms such as interference with viral entry and replication processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of organophosphorus compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Compounds structurally related to trisodium phosphate have been noted to affect signaling pathways crucial for cancer cell survival and proliferation .

Antimicrobial Effects

Trisodium phosphate and its derivatives have demonstrated antimicrobial properties against a range of pathogens. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death .

Case Studies

  • Antiviral Efficacy : A study on organophosphorus compounds showed that certain derivatives inhibited HIV replication effectively in vitro. The mechanism was linked to the disruption of the viral envelope integrity .
  • Cancer Cell Line Studies : In research involving various cancer cell lines (e.g., breast and prostate cancer), compounds similar to trisodium phosphate induced significant apoptosis and reduced cell viability through mitochondrial pathways .
  • Antimicrobial Testing : A comparative study demonstrated that trisodium phosphate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .

Data Tables

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes

Scientific Research Applications

Chemical Properties and Structure

This compound can be categorized as a phosphinate derivative with significant biological activity. Its structure includes multiple functional groups that enhance its reactivity and solubility in biological systems. The molecular formula is C15H21N2Na3O12P3C_{15}H_{21}N_2Na_3O_{12}P_3, which indicates the presence of sodium ions and a complex arrangement of carbon, nitrogen, oxygen, and phosphorus atoms.

Biological Applications

a. Antimicrobial Activity

Research has shown that trisodium phosphinate derivatives exhibit antimicrobial properties. For example, studies indicate that certain concentrations can disrupt bacterial cell membranes, leading to cell death. A study demonstrated that treatment with trisodium phosphinate at an alkaline pH significantly reduced the viability of Salmonella Enteritidis cells in a concentration-dependent manner .

b. Purinergic Agonist Studies

Trisodium phosphinate has been utilized as a purinergic agonist in cellular studies. It has been shown to affect absorptive cationic flux in cochlear outer sulcus cells and vestibular transitional cells, making it valuable for auditory research . This application highlights its potential role in studying cellular signaling pathways and ion transport mechanisms.

Industrial Applications

a. Cleaning Agent

Trisodium phosphate (TSP), while not the same as the compound , shares similar properties and serves as a powerful cleaning agent in various industrial applications. Its high alkalinity allows it to effectively saponify fats and oils, making it suitable for cleaning surfaces in both residential and industrial settings .

b. Food Industry

In the food sector, trisodium phosphate is commonly used as a food additive (E339). It serves multiple roles including acting as an acidity regulator, emulsifier, and moisture-retaining agent in processed foods like meats and baked goods . Its ability to improve texture and shelf life makes it a staple in food processing.

Environmental Applications

a. Scale Prevention in Water Systems

Trisodium phosphate has been investigated for its effectiveness in preventing scale formation on heat transfer surfaces in industrial water systems. Experimental results indicate varying degrees of effectiveness depending on concentration and temperature conditions . For instance, at higher temperatures (100°C), TSP demonstrated up to 28% efficiency in scale prevention when dosed appropriately.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivitySalmonella EnteritidisSignificant reduction in cell viability at alkaline pH with TSP treatment .
Purinergic Agonist ResearchCochlear CellsDemonstrated effects on cationic flux indicating potential therapeutic uses .
Scale Prevention ExperimentIndustrial Water SystemsUp to 28% efficiency observed at high temperature with specific dosing .

Comparison with Similar Compounds

Structural Similarity and Key Differences
Compound Core Structure Substituents Phosphate/Phosphinate Groups Biological Targets
Target Compound Pyrimidine (2,4-dioxo) 5-[(E)-3-aminoprop-1-enyl] Trisodium phosphinate with phosphoryl-methyl-oxidophosphoryl DNA/RNA polymerases, kinases
2'-Deoxyuridine-5'-triphosphate (dUTP) Pyrimidine (2,4-dioxo) None (natural deoxyribose) Triphosphate (PO₄³⁻) DNA replication enzymes
Adenosine-5'-triphosphate (ATP) Purine (adenine) None (natural ribose) Triphosphate (PO₄³⁻) Kinases, ATPases
CGS21680 (Adenosine analog) Purine (adenine) 2-(4-carboxyethyl) substituent Carboxamide and ethylcarbamoyl Adenosine A₂A receptor
5'-O-Phosphono-3'-cytidyl adenosine Cytidine + Adenosine None Bis-phosphorylated Nucleoside diphosphate kinases


Key Observations :

  • The (E)-3-aminoprop-1-enyl side chain introduces a rigid, planar structure absent in natural nucleosides, possibly enhancing intercalation or allosteric modulation.
  • Compared to adenosine analogs like CGS21680, the pyrimidine core and sodium counterions may shift selectivity toward pyrimidine-processing enzymes (e.g., thymidylate synthase) over purinergic receptors.

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